2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine
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Overview
Description
2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine is an organic compound that features a benzodioxole ring attached to a propane-1,3-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine typically involves the reaction of benzodioxole derivatives with appropriate amine precursors. One common method is the reductive amination of 2-(2H-1,3-benzodioxol-5-yl)acetaldehyde with ammonia or primary amines under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-[2-(2H-1,3-Benzodioxol-5-yl)-1-benzofuran-5-yl]propane-1,3-diol
- (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
Uniqueness
2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine is unique due to its combination of a benzodioxole ring and a propane-1,3-diamine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
918419-40-6 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)propane-1,3-diamine |
InChI |
InChI=1S/C10H14N2O2/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8H,4-6,11-12H2 |
InChI Key |
DBYKLIWPAVWPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CN)CN |
Origin of Product |
United States |
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